molecular formula C17H12N4O5 B12534895 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-42-9

1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B12534895
CAS No.: 652139-42-9
M. Wt: 352.30 g/mol
InChI Key: WOINUTHTCQHQGJ-UHFFFAOYSA-N
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Description

1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group

Preparation Methods

The synthesis of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-methyl-3,5-dinitrophenylhydrazine. The reaction is carried out in a refluxing acidic medium, which facilitates the formation of the hydrazone linkage . The process can achieve yields of around 88%, making it an efficient method for producing this compound .

Chemical Reactions Analysis

1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one include:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the naphthalene ring and the hydrazone linkage in this compound sets it apart, providing distinct chemical and biological properties.

Properties

CAS No.

652139-42-9

Molecular Formula

C17H12N4O5

Molecular Weight

352.30 g/mol

IUPAC Name

1-[(2-methyl-3,5-dinitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H12N4O5/c1-10-14(8-12(20(23)24)9-15(10)21(25)26)18-19-17-13-5-3-2-4-11(13)6-7-16(17)22/h2-9,22H,1H3

InChI Key

WOINUTHTCQHQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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